1H-Benzimidazole, 7-bromo-6-methoxy-

Catalog No.
S8356772
CAS No.
1008361-66-7
M.F
C8H7BrN2O
M. Wt
227.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole, 7-bromo-6-methoxy-

CAS Number

1008361-66-7

Product Name

1H-Benzimidazole, 7-bromo-6-methoxy-

IUPAC Name

4-bromo-5-methoxy-1H-benzimidazole

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

InChI

InChI=1S/C8H7BrN2O/c1-12-6-3-2-5-8(7(6)9)11-4-10-5/h2-4H,1H3,(H,10,11)

InChI Key

JVAWQPUYDFNYKV-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)NC=N2)Br

Canonical SMILES

COC1=C(C2=C(C=C1)NC=N2)Br
  • Chemical Properties and Availability: Several chemical suppliers offer 1H-Benzimidazole, 7-bromo-6-methoxy- for research use. These suppliers typically provide basic information on the compound's CAS number (1360920-37-1), molecular formula (C8H7BrN2O), and physical state (often a solid). However, details regarding its specific research applications are usually not available from these sources [].

1H-Benzimidazole, 7-bromo-6-methoxy- is a chemical compound with the molecular formula C8H7BrN2OC_8H_7BrN_2O and a molecular weight of 227.06 g/mol. It is categorized under benzimidazole derivatives, which are known for their diverse biological activities. The compound features a bromine atom and a methoxy group on the benzimidazole ring, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and materials science .

The reactivity of 1H-benzimidazole, 7-bromo-6-methoxy- can be attributed to its functional groups. The bromine atom can undergo nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitution. Additionally, the compound may engage in coupling reactions typical of halogenated compounds, making it a versatile intermediate in organic synthesis .

1H-Benzimidazole, 7-bromo-6-methoxy- exhibits notable biological activities. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . The compound's structure suggests potential anti-cancer and anti-inflammatory properties, although specific studies are needed to fully elucidate its pharmacological profile.

Several synthetic routes can be employed to produce 1H-benzimidazole, 7-bromo-6-methoxy-. Common methods include:

  • Bromination of 6-methoxy-1H-benzimidazole: This involves the introduction of the bromine atom via electrophilic aromatic substitution.
  • Direct synthesis from precursor compounds: Utilizing starting materials that contain both methoxy and bromo groups can streamline the synthesis process.

These methods allow for variations in yields and purity, depending on reaction conditions such as temperature and solvent choice .

1H-Benzimidazole, 7-bromo-6-methoxy- has potential applications in:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting various diseases.
  • Agricultural chemistry: Its biological activity may lend itself to use as a pesticide or herbicide.
  • Material science: The compound may serve as an intermediate in synthesizing novel polymers or coatings due to its unique chemical properties .

Interaction studies indicate that 1H-benzimidazole, 7-bromo-6-methoxy- can interact with various biological targets. Its ability to inhibit cytochrome P450 enzymes suggests it could affect the metabolism of other drugs, leading to significant pharmacokinetic interactions. Further studies are essential to understand its full interaction profile with proteins and other biomolecules .

Several compounds share structural similarities with 1H-benzimidazole, 7-bromo-6-methoxy-. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-6-methoxy-1H-benzo[d]imidazole1008361-65-60.76
5,6-Dibromo-1H-benzo[d]imidazole74545-26-90.74
5-Bromo-1-methyl-1H-benzo[d]imidazole53484-15-40.72
6-Bromo-1-methyl-1H-benzo[d]imidazole53484-16-50.72
4-Bromo-1H-benzo[d]imidazol-5-amine177843-26-40.71

These compounds differ primarily in their substituents on the benzimidazole ring, affecting their biological activity and potential applications. For instance, variations in bromination patterns or additional functional groups can significantly influence their pharmacological properties and reactivity .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

225.97418 g/mol

Monoisotopic Mass

225.97418 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-04-14

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